molecular formula C20H17ClN2O4S2 B15099376 3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15099376
M. Wt: 448.9 g/mol
InChI Key: PITCWEHHMPLGKJ-YVLHZVERSA-N
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Description

3-Chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine-based heterocyclic compound characterized by:

  • A 1,3-thiazolidinone core with a 4-oxo-2-thioxo functional group.
  • A (5Z)-configured benzylidene substituent at position 5, featuring 4-ethoxy-3-methoxy aromatic substitution.
  • A 3-chlorobenzamide group at position 2.

Properties

Molecular Formula

C20H17ClN2O4S2

Molecular Weight

448.9 g/mol

IUPAC Name

3-chloro-N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H17ClN2O4S2/c1-3-27-15-8-7-12(9-16(15)26-2)10-17-19(25)23(20(28)29-17)22-18(24)13-5-4-6-14(21)11-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-10-

InChI Key

PITCWEHHMPLGKJ-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, the resulting thiazolidinone is reacted with 3-chlorobenzoyl chloride to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications and Substituent Effects

The target compound shares a rhodanine scaffold with several analogs, but differences in substituents significantly influence physicochemical and biological properties:

Compound Name Benzylidene Substituent Benzamide Substituent Key Differences
Target Compound 4-Ethoxy-3-methoxy 3-Chloro Optimal balance of lipophilicity (ethoxy) and electron-donating effects (methoxy) .
3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2,3-Dimethoxy 3-Chloro Reduced steric bulk compared to ethoxy; altered electronic effects due to ortho-methoxy groups.
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxy 2-Chloro Increased lipophilicity (propoxy vs. ethoxy); positional isomerism (2-chloro vs. 3-chloro) may affect binding interactions.
N-[(5Z)-5-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy 2-Methyl Bulky dichlorobenzyloxy group introduces steric hindrance; methyl substitution reduces polarity.

Key Observations :

  • Ethoxy vs. However, propoxy substituents (as in ) may further increase hydrophobicity, risking metabolic instability.
  • Chlorine Position : The 3-chloro substitution in the benzamide moiety (target compound vs. 2-chloro in ) could influence hydrogen bonding or π-π stacking interactions in biological targets, as seen in structurally related nitazoxanide derivatives .

Analytical Techniques :

  • X-ray Crystallography : Tools like SHELX and ORTEP are critical for confirming the (5Z) configuration of the benzylidene group, which is essential for maintaining planar geometry and conjugation.
  • Spectroscopy : IR and NMR (1H, 13C) data validate functional groups, as demonstrated in .
Hydrogen Bonding and Crystal Packing
  • The thioxo (C=S) and carbonyl (C=O) groups participate in hydrogen bonding, influencing solubility and crystal packing. For example, in related compounds, N–H···N and C–H···O/F interactions stabilize molecular aggregates .
  • Substituents like 4-ethoxy-3-methoxy may introduce additional C–H···O interactions, altering crystallinity compared to dimethoxy analogs .
Structure-Activity Relationships (SAR)

While direct biological data for the target compound is lacking, insights can be inferred from analogs:

  • Antimicrobial Activity : Rhodanine derivatives with chloro-substituted benzamides (e.g., ) often exhibit enhanced activity due to improved target binding.
  • Enzyme Inhibition : The 4-oxo-2-thioxo moiety may act as a Michael acceptor, targeting cysteine residues in enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase) .

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